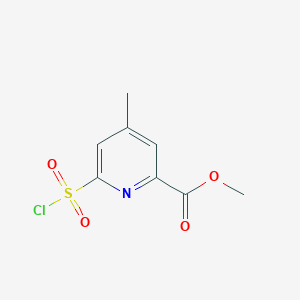
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 4-methylpyridine-2-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different functional groups, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride and other reducing agents are used to convert the chlorosulfonyl group to other functional groups.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Reduced Derivatives: Formed by reduction reactions.
Applications De Recherche Scientifique
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: Similar in structure and reactivity, used in similar chemical reactions.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-ones: Another related compound with comparable chemical properties.
Uniqueness
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and applications compared to other chlorosulfonyl derivatives .
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
methyl 6-chlorosulfonyl-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(8(11)14-2)10-7(4-5)15(9,12)13/h3-4H,1-2H3 |
Clé InChI |
OIDGVNORCZRMCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


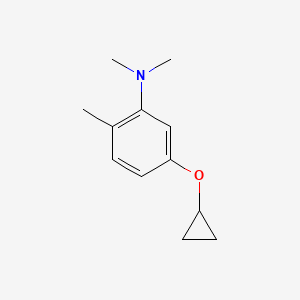
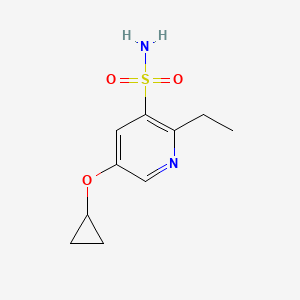
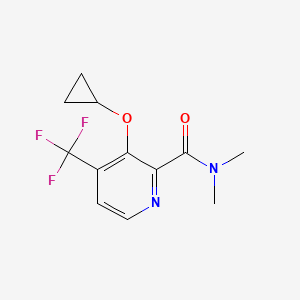
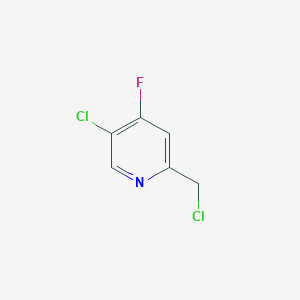
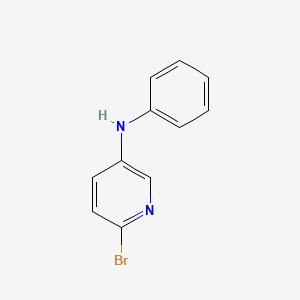


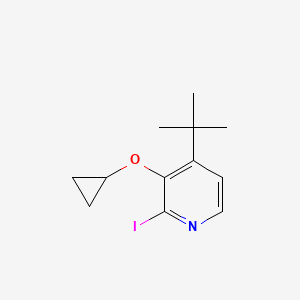
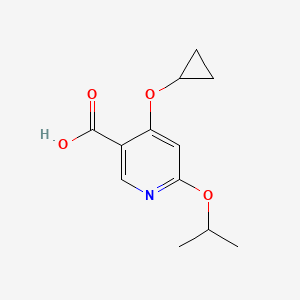
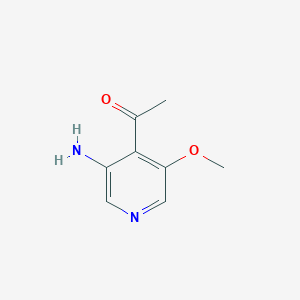
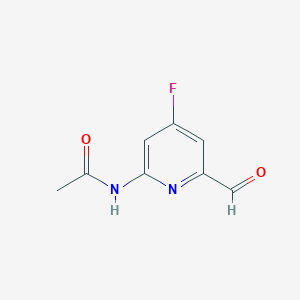

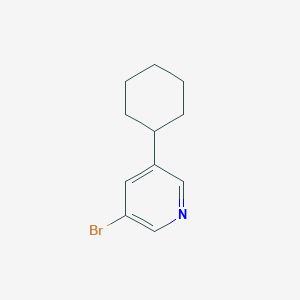
![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
